1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-14-2-5-17(6-3-14)30(28,29)20-13-25-19-7-4-16(23)12-18(19)21(20)26-10-8-15(9-11-26)22(24)27/h2-7,12-13,15H,8-11H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXSVCJJYXAWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure, featuring a quinoline core and piperidine moiety, suggests a diverse range of interactions with biological targets. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name is 1-[6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide. Its molecular formula is C21H23FN2O3S, which indicates the presence of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 394.49 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticancer Properties
Recent studies have indicated that compounds with similar quinoline structures exhibit significant anticancer activity. For instance, research has shown that derivatives of quinoline can induce apoptosis in various cancer cell lines. In a study comparing the cytotoxicity of 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide against established cancer models, it demonstrated superior efficacy compared to standard chemotherapeutics like bleomycin .
Case Study:
In vitro tests on FaDu hypopharyngeal tumor cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Neuroprotective Effects
The compound's potential as a neuroprotective agent has been explored through its interaction with acetylcholinesterase (AChE). Inhibition of AChE is a well-known strategy in treating Alzheimer's disease. Preliminary studies suggest that this compound inhibits AChE activity effectively, indicating potential applicability in neurodegenerative disorders .
Mechanism of Action:
The piperidine moiety enhances brain permeability, allowing for better interaction with central nervous system targets. The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly affect AChE inhibition potency .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammation and cancer progression. Specifically, it has shown promising results in inhibiting IKKβ (IκB kinase), which plays a crucial role in NF-κB signaling pathways associated with cancer cell survival and proliferation .
Inhibitory Activity:
In vitro assays demonstrated that 1-[6-Fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide exhibited IC50 values in the low micromolar range against IKKβ, suggesting strong inhibitory potential compared to existing inhibitors .
Comparison with Similar Compounds
Structural Variations and Implications
The table below highlights key structural differences and similarities between the target compound and analogs derived from the provided evidence:
Key Observations:
Sulfonyl Group Diversity: The target compound’s 4-methylbenzenesulfonyl group (tosyl) is bulkier and more hydrophobic than the methylsulfonyl groups in and . This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility compared to smaller sulfonyl variants .
Piperidine Modifications :
- The carboxamide group in the target compound and ’s analog increases hydrophilicity, likely improving solubility over the carbonitrile and phenyl groups in and . This aligns with trends in oral bioavailability optimization .
- The 4-methyl substitution in ’s piperidine may sterically hinder interactions with flat binding sites (e.g., enzyme active sites) compared to the unsubstituted piperidine in the target compound .
Quinoline Core: The 6-fluoro substituent in all quinoline-based analogs (target, ) enhances metabolic stability by resisting oxidative degradation, a common feature in antimicrobial and anticancer agents .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
